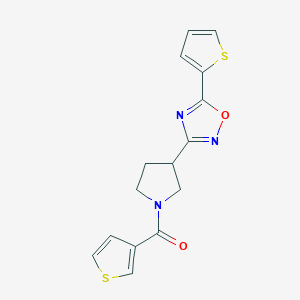

(3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Descripción

This compound is a heterocyclic hybrid molecule featuring a pyrrolidine core substituted with a 1,2,4-oxadiazole ring and two thiophene moieties. The 1,2,4-oxadiazole group is known for its electron-deficient nature and hydrogen-bonding capabilities, while the thiophene rings contribute π-conjugation and structural rigidity. Such hybrid structures are often explored for pharmaceutical applications, particularly as kinase inhibitors or antimicrobial agents, due to their ability to interact with diverse biological targets .

Propiedades

IUPAC Name |

thiophen-3-yl-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-15(11-4-7-21-9-11)18-5-3-10(8-18)13-16-14(20-17-13)12-2-1-6-22-12/h1-2,4,6-7,9-10H,3,5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFUTYYJAQYFGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and therapeutic potential.

Compound Overview

Chemical Structure:

The compound features a complex structure comprising a pyrrolidine ring linked to a thiophene and an oxadiazole moiety. This structural configuration is significant as it influences the compound's biological interactions.

Molecular Formula: C15H13N3O2S2

Molecular Weight: 331.41 g/mol

CAS Number: 2034287-62-0

Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazole, including those containing thiophene groups, exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown activity against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 2.76 |

| Human Ovarian Adenocarcinoma | 9.27 |

| Human Renal Cancer | 1.143 |

These findings suggest that the compound may possess selective cytotoxicity against tumor cells, warranting further investigation into its mechanism of action .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. In particular, studies have shown that similar thiophene-containing oxadiazoles can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for these compounds range significantly depending on their specific structures .

The biological activities of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity:

-

Modulation of Signaling Pathways:

- The interaction with protein targets involved in signaling pathways can lead to altered cellular responses in cancer and inflammation models.

Study on Anticancer Properties

In a recent study evaluating the anticancer effects of oxadiazole derivatives, it was found that modifications to the thiophene ring significantly enhanced the antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .

Antimicrobial Evaluation

Another investigation focused on the antibacterial properties of thiophene-based oxadiazoles demonstrated significant activity against resistant strains of bacteria. The study utilized disc diffusion methods to assess the effectiveness of various concentrations of the compound against common pathogens .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds containing thiophene and oxadiazole moieties exhibit significant anticancer properties. The structural characteristics of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone may enhance its efficacy against different cancer cell lines. A study demonstrated that similar compounds showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been highlighted in various studies. Thiophene derivatives have been shown to possess antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents. For instance, certain thiophene-linked compounds have displayed effective inhibition against Gram-positive and Gram-negative bacteria .

Anticonvulsant Effects

The anticonvulsant properties of thiophene-based compounds have also been explored. Research indicates that derivatives with pyrrolidine rings can enhance anticonvulsant activity significantly. The structure of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone may provide a scaffold for developing new anticonvulsants with improved efficacy .

Anti-inflammatory Activity

Compounds similar to (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone have been investigated for their anti-inflammatory effects. Studies show that thiophene derivatives can inhibit pro-inflammatory cytokines and may be useful in treating inflammatory diseases .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of oxadiazole groups can enhance the charge transport properties, leading to improved device performance .

Sensor Technology

The potential use of this compound in sensor technology is notable due to its electronic properties. Thiophene derivatives are being explored as active materials in chemical sensors for detecting various analytes due to their high sensitivity and selectivity .

Synthetic Routes

The synthesis of (3-(5-(Thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step reactions starting from readily available thiophene derivatives and oxadiazoles. Common methods include cyclization reactions and condensation techniques that yield the desired compound with high purity .

Characterization Techniques

Characterization of this compound is performed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Case Study on Anticancer Activity

A recent study evaluated the anticancer effects of a series of thiophene-based oxadiazole derivatives against breast cancer cell lines. Results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity compared to standard chemotherapeutic agents.

Case Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiophene-linked oxadiazoles against common pathogens such as Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited MIC values lower than those of existing antibiotics, suggesting their potential as new antimicrobial agents.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Moieties

- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (from ): This compound replaces the pyrrolidine-thiophene system with a pyridine ring. The thione group in this analogue enhances hydrogen-bond acceptor capacity compared to the methanone group in the target compound .

- The indole and pyrazole groups introduce additional hydrogen-bond donors, which may improve solubility but reduce metabolic stability compared to the thiophene-oxadiazole system .

Thiophene-Containing Analogues

- Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (from ): This derivative lacks the oxadiazole-pyrrolidine framework but features a functionalized thiophene ring.

Key Structural and Functional Differences

| Feature | Target Compound | 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Ethyl 2,4-diaminothiophene-3-carboxylate |

|---|---|---|---|

| Core Structure | Pyrrolidine-oxadiazole-thiophene | Pyridine-oxadiazole-thione | Thiophene-ester |

| Flexibility | Moderate (pyrrolidine spacer) | Low (rigid pyridine) | Low |

| H-Bond Capacity | Moderate (oxadiazole, methanone) | High (thione group) | Moderate (ester, amine) |

| π-Conjugation | High (dual thiophenes) | Moderate (pyridine) | Low |

Pharmacological and Physicochemical Comparisons

Solubility and Bioavailability

- The target compound’s logP is estimated to be ~2.5 (moderately lipophilic), balancing membrane permeability and aqueous solubility.

- Pyridine-oxadiazole-thione analogues show higher solubility (logP ~1.8) but reduced CNS penetration due to ionic character .

Methodological Considerations for Similarity Analysis

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient, pharmacophore alignment) must account for both electronic and steric features. For example:

- Thiophene orientation significantly impacts π-π interactions, necessitating conformational sampling in similarity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.